A Technical Guide to 2-Chloro-6-(propan-2-yloxy)quinoline: A Versatile Building Block in Modern Chemistry
A Technical Guide to 2-Chloro-6-(propan-2-yloxy)quinoline: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Among the vast array of quinoline derivatives, 2-Chloro-6-(propan-2-yloxy)quinoline emerges as a pivotal intermediate, offering a unique combination of reactive sites for molecular elaboration. The chlorine atom at the C2 position serves as a versatile handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the isopropoxy group at the C6 position modulates the electronic properties and lipophilicity of the molecule.[3] This guide provides an in-depth exploration of the synthesis, physicochemical properties, reactivity, and potential applications of this compound, presenting a comprehensive resource for professionals engaged in the development of novel chemical entities.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and application development. 2-Chloro-6-(propan-2-yloxy)quinoline, also known as 2-chloro-6-isopropoxyquinoline, possesses a well-defined set of characteristics that dictate its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-(propan-2-yloxy)quinoline | - |
| Molecular Formula | C₁₂H₁₂ClNO | - |
| Molecular Weight | 221.68 g/mol | Calculated |
| CAS Number | 190396-83-5 | Vendor Information |
| Appearance | Off-white to light yellow solid (Predicted) | - |
| XLogP3 (Predicted) | 3.9 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 (N, O) | PubChem |
Strategic Synthesis and Purification
The synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline is a multi-step process that leverages well-established organic transformations. The most logical and field-proven approach begins with the commercially available 6-hydroxy-2(1H)-quinolinone, proceeding through chlorination and subsequent etherification.
Synthetic Workflow Overview
The overall synthetic strategy is designed for efficiency and scalability, ensuring high purity of the final product. The workflow involves two key transformations: the conversion of a hydroxyl group to a chloride and the formation of an ether linkage.
Caption: Synthetic workflow for 2-Chloro-6-(propan-2-yloxy)quinoline.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 2-Chloro-6-hydroxyquinoline (Intermediate 1)
-
Causality: The conversion of the 2-hydroxyquinolinone tautomer to the 2-chloroquinoline is a critical step. Phosphorus oxychloride (POCl₃) is a highly effective chlorinating agent for this type of transformation, proceeding via a reactive phosphoryl intermediate.[3][4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dihydroxyquinoline (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
After completion, allow the mixture to cool to room temperature.
-
Self-Validation: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenches the excess POCl₃ and precipitates the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude 2-chloro-6-hydroxyquinoline under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol/water if necessary.[5]
-
Step 2: Synthesis of 2-Chloro-6-(propan-2-yloxy)quinoline (Final Product)
-
Causality: The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[6][7] It involves the Sₙ2 reaction between an alkoxide (formed in-situ from the phenol) and an alkyl halide.[8][9] Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenolic hydroxyl group, and dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Procedure:
-
To a solution of 2-chloro-6-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and monitor by TLC.
-
Self-Validation: Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-Chloro-6-(propan-2-yloxy)quinoline as a solid.
-
Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-6-(propan-2-yloxy)quinoline lies in the differential reactivity of its functional groups. The C2-chloro substituent is the primary site for further modification, making it an ideal scaffold for building molecular complexity.
Caption: Key reactions of 2-Chloro-6-(propan-2-yloxy)quinoline.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the quinoline nitrogen activates the C2 position towards nucleophilic attack. The chlorine atom is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.[3][10] This provides a direct route to 2-amino, 2-alkoxy, and 2-thioether substituted quinolines.
-
Transition-Metal-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent substrate for various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the introduction of diverse aryl or heteroaryl substituents at the C2 position.
-
Buchwald-Hartwig Amination: This provides an alternative and often milder method for forming C-N bonds compared to traditional SₙAr.
-
Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis yields 2-alkynylquinolines.
-
Applications in Drug Discovery and Medicinal Chemistry
The quinoline ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][11] Derivatives have shown a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][12]
-
Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors used in oncology. The 2-aminoquinoline scaffold, readily accessible from 2-Chloro-6-(propan-2-yloxy)quinoline, can be elaborated to target the ATP-binding site of various kinases.
-
Antimalarial Agents: Chloroquine and quinine are classic examples of quinoline-based antimalarial drugs.[1][2] Novel derivatives are continually being explored to combat drug-resistant strains of Plasmodium falciparum.
-
Antibacterial Agents: Fluoroquinolones are a major class of antibiotics. While this specific compound is not a fluoroquinolone, the quinoline nucleus itself is a key component, and its derivatives are often screened for antibacterial activity.
The isopropoxy group at the C6 position can enhance metabolic stability and improve pharmacokinetic properties by increasing lipophilicity, which can facilitate cell membrane permeability.
Safety, Handling, and Storage
-
Safety: 2-Chloro-6-(propan-2-yloxy)quinoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-6-(propan-2-yloxy)quinoline represents a highly valuable and versatile intermediate for chemical synthesis. Its strategic combination of a reactive chloro group and a modulating isopropoxy substituent on the privileged quinoline scaffold provides a powerful platform for the generation of diverse molecular architectures. The reliable synthetic protocols and the predictable reactivity profile make it an essential tool for researchers and scientists in drug discovery, materials science, and organic chemistry.
References
-
Zhou, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. Retrieved from [Link]
-
Asati, V., & Sharma, A. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Research. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]
-
Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
Current Organic Synthesis. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
-
Lee, B. S., et al. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-6-(prop-2-yn-1-yloxy)quinoline (C12H8ClNO). Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Shingare, M. S., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 612-62-4 | Product Name : 2-Chloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinolin-6-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinoxaline. PubChem Compound Database. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jddtonline.info [jddtonline.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
